Potassium oxalate monohydrate

Übersicht

Beschreibung

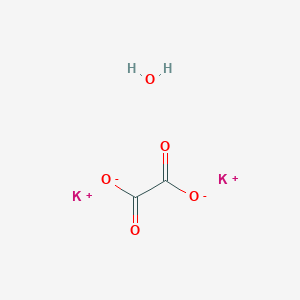

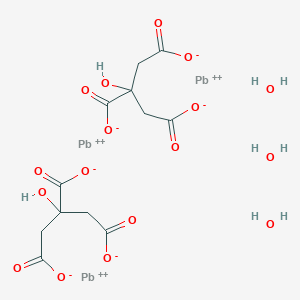

Potassium oxalate monohydrate is a chemical compound that consists of oxalate ions, potassium ions, and water molecules. The structure of this compound is characterized by oxalate ions that are hydrogen-bonded by water molecules into infinite linear chains. These chains are held together by electrostatic interactions with potassium ions. The oxalate ion itself is planar, which is a common feature observed in the crystal structures of alkali oxalates .

Synthesis Analysis

The synthesis of potassium oxalate monohydrate can involve the reaction of oxalic acid with potassium hydroxide. In a specific case, a multifunctional oxalate framework was synthesized using dysprosium and potassium ions, demonstrating the versatility of potassium oxalate monohydrate in forming complex structures with other metal ions .

Molecular Structure Analysis

The molecular structure of potassium oxalate monohydrate has been extensively studied using techniques such as neutron diffraction and X-ray diffraction. These studies have revealed that the water molecule in the compound has an unusual coordination, with hydrogen atoms and potassium ions lying almost in a plane around the water oxygen atom. This is a unique feature that distinguishes potassium oxalate monohydrate from other hydrates .

Chemical Reactions Analysis

Potassium oxalate monohydrate participates in various chemical reactions, including solvent-responsive magnetic and luminescence properties, as well as phase transitions upon dehydration and rehydration. These transitions can lead to changes in magnetic properties, such as a reversible ferromagnetic to antiferromagnetic phase transition .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium oxalate monohydrate have been investigated through different thermal and spectroscopic methods. Differential thermal analysis has revealed multiple crystallographic modifications of the anhydrous salt upon dehydration. The far-infrared spectra have provided insights into the lattice vibrations and the bound state of the water of crystallization . Additionally, the motion of the water molecule within the crystal lattice has been studied, showing that it undergoes zero-point vibration with specific angular amplitudes for torsional and rocking motions .

Wissenschaftliche Forschungsanwendungen

-

Preparation of SBA-15 Catalyst

- Field : Material Science

- Summary : Potassium oxalate monohydrate is used in the preparation of SBA-15 (Santa Barbara Amorphous-15), a type of mesoporous silica material, which is often used as a catalyst .

- Methods & Procedures : The exact procedures for this application might vary depending on the specific requirements of the experiment. Typically, it involves the reaction of Potassium oxalate monohydrate with other reagents under controlled conditions .

- Results : The outcome is the formation of SBA-15 catalyst, which has various applications in reactions due to its high surface area .

-

Synthesis of Mixed-Ligand Complex

- Field : Inorganic Chemistry

- Summary : Potassium oxalate monohydrate is used in the synthesis of bis(2,2"-bipyridine)(oxalato-O,O’)nickel(ii) tetrahydrate, a mononuclear mixed-ligand complex .

- Methods & Procedures : The synthesis involves the reaction of Potassium oxalate monohydrate with other reagents to form the complex .

- Results : The result is a mixed-ligand complex that can have various applications in coordination chemistry .

-

Determination of Calcium and Other Heavy Metals

- Field : Analytical Chemistry

- Summary : Potassium oxalate monohydrate is used as a reagent in analytical chemistry for the determination of calcium and other heavy metals .

- Methods & Procedures : The methods involve the reaction of the sample with Potassium oxalate monohydrate under specific conditions, followed by analysis .

- Results : The results provide quantitative data on the concentration of calcium and other heavy metals in the sample .

-

Reducing Agent in Photography

- Field : Photography

- Summary : Potassium oxalate monohydrate is used as a reducing agent in photography .

- Methods & Procedures : It is typically used in the developer solution, where it helps to reduce silver halides to metallic silver .

- Results : The result is the formation of a visible image on the photographic film or paper .

-

Waste Water Treatment

-

Scale Remover in Automobile Radiators

- Field : Automotive Industry

- Summary : Potassium oxalate monohydrate is used as a scale remover in automobile radiators .

- Methods & Procedures : It is typically used in a solution that is circulated through the radiator to dissolve scale deposits .

- Results : The result is the removal of scale, improving the efficiency of the radiator .

Safety And Hazards

Potassium oxalate monohydrate can cause systemic poisoning if inhaled. Ingestion causes burning pain in the throat, esophagus, and stomach; exposed areas of mucous membrane turn white; vomiting, severe purging, weak pulse, and cardiovascular collapse may result . Contact with eyes or skin causes irritation .

Zukünftige Richtungen

Potassium oxalate monohydrate may be used in the preparation of SBA-15 (Santa Barbara Amoprhous-15)- catalyst . It finds application as a grinding agent, a rust remover for metal treatment, a bleaching agent in textile and wood industry . It can also be used as a scale remover in automobile radiators and also used in water treatment .

Eigenschaften

IUPAC Name |

dipotassium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2K.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPTVXCMROGZOL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2C2O4.H2O, C2H2K2O5 | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983454 | |

| Record name | Potassium ethanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium oxalate monohydrate is an odorless white solid. Sinks in and mixes slowly with water. (USCG, 1999), Colorless odorless solid; Effloresces in warm dry air; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2.13 at 65.3 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Potassium oxalate monohydrate | |

CAS RN |

6487-48-5 | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ethanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7F3685W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)